molecular formula C17H19BrN2O3 B5448483 3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-cyclohexylpropanamide

3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-N~1~-cyclohexylpropanamide

Cat. No.: B5448483
M. Wt: 379.2 g/mol
InChI Key: RHWJLGRICVVAAT-UHFFFAOYSA-N
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Description

3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-cyclohexylpropanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a brominated isoindoline core, which is known for its stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-cyclohexylpropanamide typically involves the bromination of isoindoline derivatives followed by amide formation. The reaction conditions often include:

    Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Amide Formation: Reacting the brominated isoindoline with cyclohexylamine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-cyclohexylpropanamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-cyclohexylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-cyclohexylpropanamide involves its interaction with specific molecular targets. The brominated isoindoline core can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • 3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl acetate

Uniqueness

3-(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~-cyclohexylpropanamide is unique due to its cyclohexylamide moiety, which imparts distinct physicochemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-(5-bromo-1,3-dioxoisoindol-2-yl)-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O3/c18-11-6-7-13-14(10-11)17(23)20(16(13)22)9-8-15(21)19-12-4-2-1-3-5-12/h6-7,10,12H,1-5,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWJLGRICVVAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCN2C(=O)C3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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